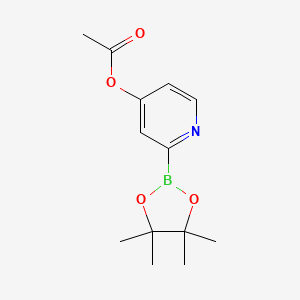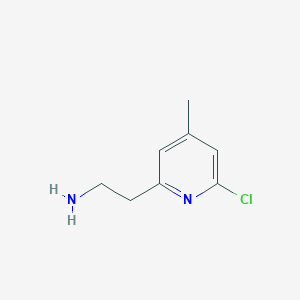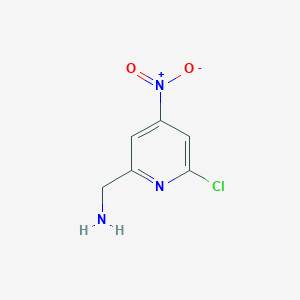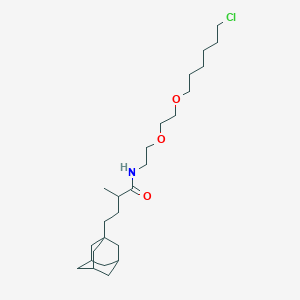
4-(Cyclohexyloxy)-2-hydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclohexyloxy)-2-hydroxybenzaldehyde is an organic compound characterized by a benzaldehyde core substituted with a hydroxy group at the second position and a cyclohexyloxy group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexyloxy)-2-hydroxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxybenzaldehyde.
Etherification: The hydroxy group at the fourth position is etherified using cyclohexanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Cyclohexyloxy)-2-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 4-(Cyclohexyloxy)-2-hydroxybenzoic acid.
Reduction: 4-(Cyclohexyloxy)-2-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Cyclohexyloxy)-2-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Cyclohexyloxy)-2-hydroxybenzaldehyde involves its interaction with various molecular targets:
Enzyme Inhibition: The aldehyde group can form covalent bonds with active site residues of enzymes, leading to inhibition.
Receptor Binding: The compound can interact with specific receptors, modulating their activity.
Pathways Involved: It can affect metabolic pathways involving aldehyde dehydrogenases and other related enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzaldehyde: Lacks the cyclohexyloxy group, making it less hydrophobic.
2-Hydroxybenzaldehyde: Lacks the cyclohexyloxy group, affecting its reactivity and solubility.
4-(Methoxy)-2-hydroxybenzaldehyde: Similar structure but with a methoxy group instead of a cyclohexyloxy group.
Uniqueness
4-(Cyclohexyloxy)-2-hydroxybenzaldehyde is unique due to the presence of the cyclohexyloxy group, which enhances its hydrophobicity and potentially its ability to interact with hydrophobic pockets in proteins and enzymes. This structural feature can influence its biological activity and solubility in organic solvents.
Propriétés
Formule moléculaire |
C13H16O3 |
|---|---|
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
4-cyclohexyloxy-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C13H16O3/c14-9-10-6-7-12(8-13(10)15)16-11-4-2-1-3-5-11/h6-9,11,15H,1-5H2 |
Clé InChI |
ZCIHDLDSAZLSQH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)OC2=CC(=C(C=C2)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


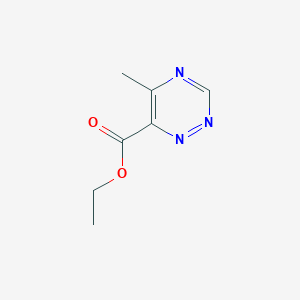
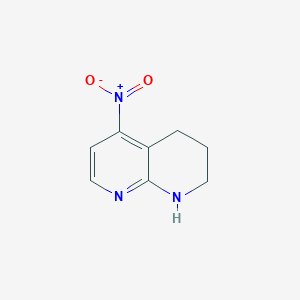


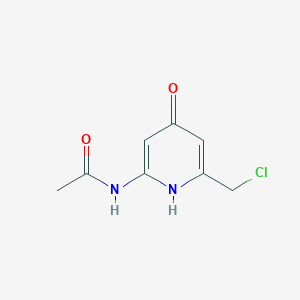
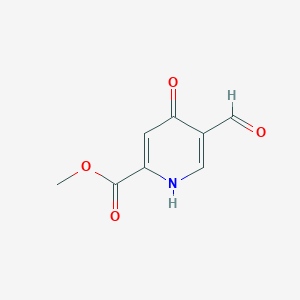
![2-(2-Aminoethyl)-1H-benzo[D]imidazol-5-OL](/img/structure/B14850240.png)
![1-[4-(Aminomethyl)-6-hydroxypyridin-2-YL]ethanone](/img/structure/B14850244.png)

